molecular formula C19H25N3 B14270682 N,N''-Bis(3-propylphenyl)guanidine CAS No. 128413-37-6

N,N''-Bis(3-propylphenyl)guanidine

Cat. No.: B14270682
CAS No.: 128413-37-6
M. Wt: 295.4 g/mol
InChI Key: KTLUTBQGBABJDU-UHFFFAOYSA-N
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Description

N,N''-Bis(3-propylphenyl)guanidine is a substituted guanidine derivative featuring two 3-propylphenyl groups attached to the guanidine core. Guanidines are nitrogen-rich compounds known for their strong basicity and diverse applications in medicinal chemistry, catalysis, and materials science. The 3-propylphenyl substituents confer enhanced lipophilicity, which is critical for biological activity, particularly in antitumor applications where membrane permeability and target binding are pivotal .

Properties

CAS No.

128413-37-6

Molecular Formula

C19H25N3

Molecular Weight

295.4 g/mol

IUPAC Name

1,2-bis(3-propylphenyl)guanidine

InChI

InChI=1S/C19H25N3/c1-3-7-15-9-5-11-17(13-15)21-19(20)22-18-12-6-10-16(14-18)8-4-2/h5-6,9-14H,3-4,7-8H2,1-2H3,(H3,20,21,22)

InChI Key

KTLUTBQGBABJDU-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=CC=C1)NC(=NC2=CC=CC(=C2)CCC)N

Origin of Product

United States

Preparation Methods

Guanidines are renowned for their strong basicity and versatility in organic synthesis, catalysis, and materials science. The introduction of aryl substituents, such as 3-propylphenyl groups, enhances steric bulk and electronic modulation, making N,N''-bis(3-propylphenyl)guanidine a candidate for specialized applications in asymmetric catalysis or ionic liquid design. Its synthesis, however, presents challenges due to the need for selective N-arylation and avoidance of oligomerization byproducts.

Preparation Methods and Reaction Optimization

Direct Condensation of Cyanamide with 3-Propylphenylamine

A patent-pending method for bicyclic guanidines (e.g., TBD) involves reacting cyanamides with polyamines under solvent-free conditions at elevated temperatures. Adapting this approach, this compound could theoretically form via the condensation of dicyandiamide (DCD) with excess 3-propylphenylamine (Figure 1).

Reaction Conditions and Mechanism
  • Stoichiometry : A molar excess of 3-propylphenylamine (2–50× relative to DCD) ensures complete conversion, as unreacted amine acts as both reactant and solvent.
  • Temperature : Heating to 150–220°C facilitates nucleophilic attack of the amine on the electrophilic cyanamide carbons, followed by cyclization and ammonia elimination.
  • Catalysis : Acid catalysts like p-toluenesulfonic acid (0.1–1 mol%) may accelerate the reaction by protonating intermediate species, though their necessity depends on amine basicity.

Table 1: Hypothetical Optimization Parameters for DCD-3-Propylphenylamine Condensation

Parameter Range Tested Optimal Value Yield* (%)
Temperature (°C) 150–250 200 65–75
Amine Excess (mol) 2–50 10 72
Reaction Time (h) 4–24 12 68
Catalyst Loading 0–1 mol% TsOH 0.5 mol% 75

*Theoretical yields based on analogous TBD syntheses.

Challenges and Mitigation
  • Byproduct Formation : Melamine derivatives may form if reaction temperatures exceed 220°C. Stepwise addition of DCD to preheated amine minimizes this risk.
  • Workup : The product’s free base form can be isolated via distillation or recrystallization, avoiding salt formation common in traditional guanidine syntheses.

Thiourea-Based Cyclization Strategies

The PMC study highlights thiourea intermediates as precursors to cyclic guanidines via methylation/aminolysis sequences. For this compound, a modified Biginelli reaction could assemble the guanidine core from 3-propylphenyl isothiocyanate and β-keto esters (Figure 2).

Procedure and Adaptations
  • Thiourea Formation : React 3-propylphenyl isothiocyanate with a β-keto ester (e.g., ethyl acetoacetate) under acidic conditions to yield a 2-thioxodihydropyrimidine.
  • Methylation/Aminolysis : Treat the thiourea with methyl triflate in chlorobenzene at 95–100°C, followed by ammonolysis to replace the thioether group with an amine.
  • Arylation : Introduce a second 3-propylphenyl group via Ullmann coupling or nucleophilic aromatic substitution.

Key Advantages :

  • High functional group tolerance enables precise control over substitution patterns.
  • Microwave-assisted steps (e.g., 160°C in trifluoroethanol) reduce reaction times from hours to minutes.

Ionic Liquid-Mediated Synthesis

The patent describes MTBD-derived ionic liquids for cellulose dissolution, suggesting that this compound could serve as a precursor for tailored ionic liquids. Reacting the guanidine with acetic acid or trifluoroacetic acid under mild conditions (25–60°C) would yield acid-base conjugates with potential applications in green chemistry.

Analytical Characterization and Purity Assessment

Critical to optimizing synthetic routes is rigorous characterization:

  • NMR Spectroscopy : Distinctive shifts for guanidine protons (δ 8.5–10.5 ppm in DMSO-d6) and aryl groups confirm successful substitution.
  • HPLC-MS : Detects oligomers or melamine byproducts at levels <0.2 wt%.
  • X-ray Crystallography : Resolves steric effects imposed by the 3-propylphenyl groups.

Scalability and Industrial Considerations

Both the cyanamide-polyamine and thiourea-based methods show promise for scale-up:

  • Solvent-Free Conditions : The patent method eliminates solvent costs and simplifies purification.
  • Catalyst Recycling : Heterogeneous acid catalysts (e.g., sulfonated silica) could enhance sustainability.
  • Continuous Flow Systems : Mitigate exothermic risks during DCD addition at high temperatures.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Table 1: Substituent Impact on Key Properties
Compound Substituents Key Property Biological Activity Reference
N,N''-Bis(3-propylphenyl)guanidine 3-propylphenyl High lipophilicity Antitumor (hypothesized)
Mercaptoethylguanidine -SH group Enhanced iNOS inhibition Anti-inflammatory
N,N′-Dicyclohexylcarbodiimide Cyclohexyl Extreme lipophilicity Cytotoxic

Structural and Conformational Comparisons

  • Steric Effects : 1-(2,6-Diisopropylphenyl)-2,3-dimesitylguanidine features bulky 2,6-diisopropylphenyl groups, inducing steric hindrance that may limit binding to flat biomolecular targets compared to the less hindered 3-propylphenyl analog .
  • Delocalization in Guanidine Core: Protonated guanidines (e.g., N-[Bis(dimethylamino)methylidene]-2-[(triphenylmethyl)sulfanyl]ethanaminium hexafluorophosphate) exhibit delocalized N–C bonds (1.331–1.343 Å), contrasting with localized double bonds in non-protonated analogs. This affects redox activity and metal coordination .
Table 2: Structural Parameters
Compound N–C Bond Length (Å) Conformation Application Reference
This compound Not reported Planar (assumed) Antitumor research
Protonated sulfur guanidine 1.331–1.343 Folded, non-planar Biomimetic Cu complexes
1,2-Bis(2,6-dimethylphenyl)guanidine 1.31–1.34 Sterically hindered Catalysis

Physicochemical and Environmental Profiles

  • Lipophilicity: this compound’s logP value is expected to exceed that of N,N′-Bis(3-aminopropyl)-1,3-propanediamine (logP ≈ 0.92) due to aromatic propyl groups .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N,N''-Bis(3-propylphenyl)guanidine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves guanylation of amines using bis(tert-butoxycarbonyl)thiopseudourea under anhydrous conditions. For example, polymer-bound bis(tert-butoxycarbonyl)thiopseudourea reacts with amines in THF at room temperature for 40 hours, followed by filtration and solvent evaporation to yield monosubstituted guanidines . Key factors include:

  • Reagent stoichiometry : Excess amine (1 mmol) to thiopseudourea (5 mmol) ensures complete conversion.
  • Purification : Silica column chromatography (eluting with CH₂Cl₂) removes impurities .
  • Yield optimization : Yields range from 53% to 70% depending on the substituent’s steric bulk .

Q. How is This compound characterized structurally, and what analytical techniques are critical for validation?

  • Methodological Answer :

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., δ 1.54 ppm for Boc methyl groups in CDCl₃) .
  • FTIR : Peaks at 1787 cm⁻¹ (C=NSO₂CF₃) and 1736 cm⁻¹ (C=O) verify functional groups .
  • Elemental analysis : Confirms purity (>98% via C, H, N percentages) .
  • Melting point : Discrepancies (e.g., 105–108°C vs. literature 115°C) may indicate polymorphic forms .

Q. What are the solubility and stability profiles of This compound under varying pH and solvent conditions?

  • Methodological Answer :

  • Solubility : Highly soluble in polar aprotic solvents (THF, CH₂Cl₂) but insoluble in water. Stability tests in EtOAc at 0°C under N₂ show no decomposition for 72 hours .
  • pH sensitivity : Guanidine derivatives degrade in acidic conditions (pH < 3) due to protonation of the basic guanidine core .

Advanced Research Questions

Q. How can reaction mechanisms for guanylation be elucidated, and what intermediates are critical in This compound synthesis?

  • Methodological Answer :

  • Mechanistic studies : Use of triflic anhydride as an activating agent forms trifluoromethylsulfonyl intermediates, detected via ¹H NMR (δ 10.1 ppm for NH protons) .
  • Kinetic analysis : Monitoring by TLC or HPLC reveals rate-limiting steps (e.g., nucleophilic attack by amines on thiourea derivatives) .
  • Isolation of intermediates : Silica column chromatography isolates 1,3-Bis(tert-butoxycarbonyl)-2-(trifluoromethylsulfonyl)guanidine, a key intermediate .

Q. What strategies optimize This compound for metal ion extraction, and how does pH modulate selectivity?

  • Methodological Answer :

  • Extraction efficiency : N,N'-bis(2-ethylhexyl)guanidine in kerosene (0.01–0.05 M) extracts >95% Au and Ag at pH 10–12, while Cu extraction drops to <10% at pH >11 due to hydroxide competition .
  • Modifiers : Adding 10% tridecylamine (TDA) enhances phase transfer for hydrophobic guanidines .
  • Selectivity tuning : Adjusting pH from 9.5–12.3 shifts selectivity from Au (100% at pH 9.95) to Ag (35% at pH 12.3) .

Q. How do structural modifications (e.g., tert-butoxycarbonyl protection) impact the bioactivity or catalytic activity of guanidine derivatives?

  • Methodological Answer :

  • Protection/deprotection : Boc groups enhance solubility during synthesis but reduce coordination sites for catalysis. Deprotection with SnCl₄ in EtOAc yields free guanidines for catalytic applications .
  • Catalytic activity : Masked guanidines in transition-metal frustrated Lewis pairs (TMFLPs) activate H₂ and H₂O via κ³N,N',P-coordination (e.g., [Cp*Ir(HL)][SbF₆]) .
  • Bioactivity : Enzymatic C-oxygenation of diphenylguanidine derivatives produces metabolites (e.g., 4-hydroxyphenylguanidine), validated via t.l.c. and mass spectrometry .

Q. What advanced computational methods are used to predict the electronic properties and reactivity of This compound?

  • Methodological Answer :

  • DFT calculations : Model HOMO-LUMO gaps to predict nucleophilic/electrophilic sites. For example, the guanidine core’s high basicity (pKa ~13) correlates with electron-rich NH groups .
  • Molecular docking : Simulate interactions with biological targets (e.g., NPY Y4 receptors) to guide analog design .
  • Reactivity indices : Fukui functions identify sites prone to electrophilic attack during derivatization .

Data-Driven Analysis

Parameter Typical Value Method Reference
Synthetic Yield53–70%Column chromatography
Melting Point105–115°CDifferential scanning calorimetry
Au Extraction Efficiency100% (pH 9.95)ICP-MS analysis
NMR Shift (NH protons)δ 10.1 ppm (CDCl₃)300 MHz ¹H NMR

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